molecular formula C10H8FNO2 B1351957 1-Ethyl-5-fluoro-1h-indole-2,3-dione CAS No. 776-47-6

1-Ethyl-5-fluoro-1h-indole-2,3-dione

Cat. No. B1351957
CAS RN: 776-47-6
M. Wt: 193.17 g/mol
InChI Key: FKXXSAUARGEYGP-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 776-47-6 and a molecular weight of 193.18 . Its linear formula is C10 H8 F N O2 .


Synthesis Analysis

The synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and its derivatives has been a subject of research. For instance, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-fluoro-1H-indole-2,3-dione can be represented by the linear formula C10 H8 F N O2 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

1-Ethyl-5-fluoro-1H-indole-2,3-dione is a solid at room temperature . Its molecular weight is 193.18 . More detailed physical and chemical properties may be available in specific databases or scientific literature.

Scientific Research Applications

Antituberculosis Activity

1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives demonstrate significant potential in treating tuberculosis. A study synthesized a series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The research highlighted compounds that exhibited notable inhibitory activity in primary screenings, emphasizing the potential of these compounds in antituberculosis applications (Karalı et al., 2007).

Antiviral Properties

Recent research has synthesized novel 5-fluoro-1H-indole-2,3-dione derivatives and tested their antiviral effects against a range of viruses, including HSV-1, HSV-2, and Coxsackie B4 virus. The study found that certain derivatives were effective against these viruses, indicating the potential of 1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives in antiviral therapy (Şeyma Sevinçli et al., 2020).

Antimicrobial Activity

A 2015 study synthesized a novel series of compounds related to 1-Ethyl-5-fluoro-1H-indole-2,3-dione and evaluated their antimicrobial activity. These compounds showed high antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli (Ashok et al., 2015).

Anticancer Activity

Research on 5-fluoro-1H-indole-2,3-dione derivatives has shown promising results in anticancer applications. A study synthesized thiosemicarbazone derivatives of 5-fluoro-1H-indole-2,3-dione and tested their cytotoxic effects on various cancer cell lines, revealing their potential as chemotherapeutic agents in cancer treatment, especially for B-lymphoma (Kuruca et al., 2008).

Chemosensory Applications

1H-Indole-2,3-dione, a closely related compound, has demonstrated potential as a chemosensor, particularly for detecting Fe3+ ions. A study reported that 1H-indole-2,3-dione exhibits high sensing capability for Fe3+ ions, indicating its potential application in the development of selective optical chemosensors (Fahmi et al., 2019).

Selective Carbonic Anhydrase Inhibitors

1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives have been explored as selective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A study synthesized these derivatives and tested their inhibition of different isoforms of human carbonic anhydrase, showing promising results for medical applications, particularly in targeting certain enzyme isoforms (Eraslan-Elma et al., 2022).

Corrosion Inhibition

Indole-2,3-dione derivatives, closely related to 1-Ethyl-5-fluoro-1H-indole-2,3-dione, have been studied for their potential as corrosion inhibitors. Research indicates that these compounds could be effective in preventing metal corrosion, particularly in acidic environments and in the presence of microbiological influences (Miao, 2014).

properties

IUPAC Name

1-ethyl-5-fluoroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXXSAUARGEYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406091
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-fluoro-1h-indole-2,3-dione

CAS RN

776-47-6
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZŞ Sevinçli, GN Duran, M Özbil, N Karalı - Bioorganic Chemistry, 2020 - Elsevier
In this work, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] 6a-n and 7a-n were synthesized. The antiviral effects of the compounds …
Number of citations: 25 www.sciencedirect.com
Ö Soylu-Eter, GN Duran, M Özbil, F Göktaş… - Journal of Molecular …, 2023 - Elsevier
We here report the synthesis, structural characterization, and evaluation of the in vitro antiviral effects of a series of 1H-indole-2,3-diones (2a-f) bearing a naphthalene moiety. All 1-(…
Number of citations: 3 www.sciencedirect.com
P Eraslan‐Elma, A Akdemir, E Berrino… - Archiv der …, 2022 - Wiley Online Library
Methyl/ethyl/benzyl‐5‐(un)substituted 1H‐indole‐2,3‐diones (2, 3, and 4) were synthesized by reaction of 5‐(un)substituted 1H‐indole‐2,3‐diones (1) with methyl iodide, ethyl chloride, …
Number of citations: 4 onlinelibrary.wiley.com

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